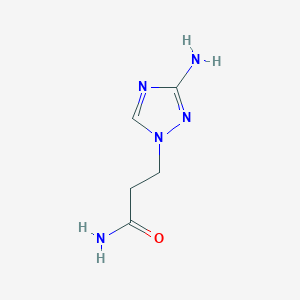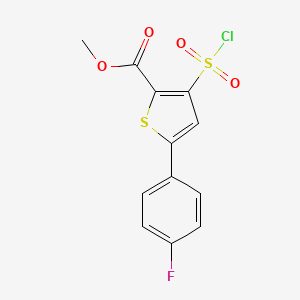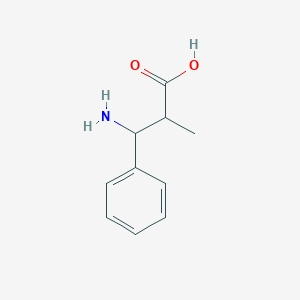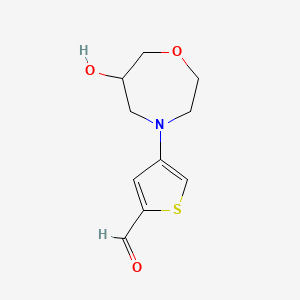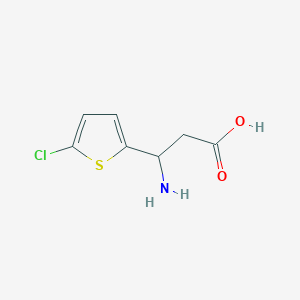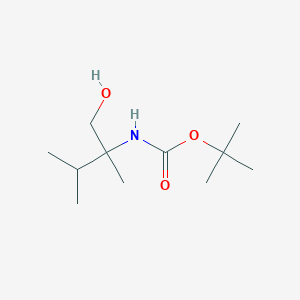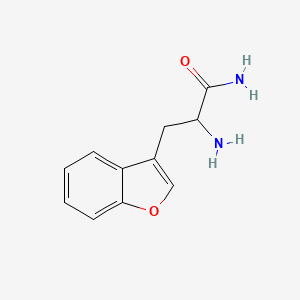
2-Amino-3-(1-benzofuran-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-benzofuran-3-yl)propanamide is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzofuran-3-yl)propanamide typically involves the reaction of benzofuran derivatives with appropriate amines under controlled conditions. One common method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(1-benzofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid derivatives, while reduction could produce benzofuran-3-ylmethanol derivatives .
Applications De Recherche Scientifique
2-Amino-3-(1-benzofuran-3-yl)propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells, leading to anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: This compound is similar in structure but contains an indole ring instead of a benzofuran ring.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds are benzofuran-based Schiff bases with significant biological activities.
Uniqueness
2-Amino-3-(1-benzofuran-3-yl)propanamide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-amino-3-(1-benzofuran-3-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H2,13,14) |
Clé InChI |
MHDPODYAOPMPHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
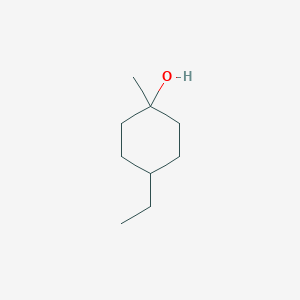
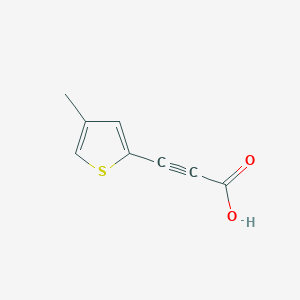
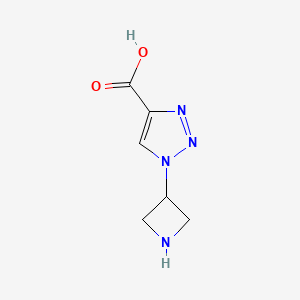
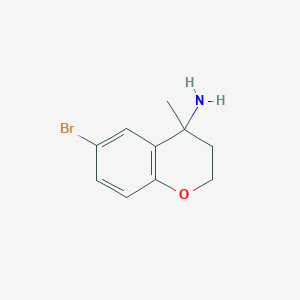
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
